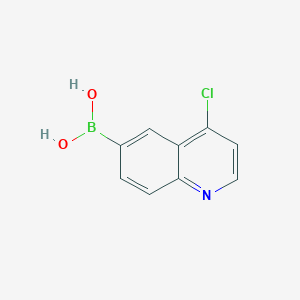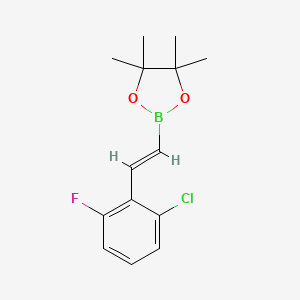amine dihydrochloride](/img/structure/B13469767.png)
[(1S)-1-(5,7-difluoro-1H-1,3-benzodiazol-2-yl)ethyl](methyl)amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(5,7-difluoro-1H-1,3-benzodiazol-2-yl)ethylamine dihydrochloride is a chemical compound characterized by its unique structure, which includes a benzodiazole ring substituted with fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5,7-difluoro-1H-1,3-benzodiazol-2-yl)ethylamine dihydrochloride typically involves multiple steps, starting with the preparation of the benzodiazole core. The introduction of fluorine atoms at specific positions on the benzodiazole ring is achieved through electrophilic fluorination reactions. The subsequent steps involve the attachment of the ethyl and methylamine groups under controlled conditions, followed by the formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-(5,7-difluoro-1H-1,3-benzodiazol-2-yl)ethylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the benzodiazole ring.
Substitution: The fluorine atoms on the benzodiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole oxides, while substitution reactions can produce a variety of functionalized benzodiazole derivatives.
Applications De Recherche Scientifique
(1S)-1-(5,7-difluoro-1H-1,3-benzodiazol-2-yl)ethylamine dihydrochloride has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It is utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of (1S)-1-(5,7-difluoro-1H-1,3-benzodiazol-2-yl)ethylamine dihydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to target proteins, while the benzodiazole ring facilitates interactions with nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S)-1-(5,7-dichloro-1H-1,3-benzodiazol-2-yl)ethylamine dihydrochloride
- (1S)-1-(5,7-dibromo-1H-1,3-benzodiazol-2-yl)ethylamine dihydrochloride
Uniqueness
(1S)-1-(5,7-difluoro-1H-1,3-benzodiazol-2-yl)ethylamine dihydrochloride is unique due to the presence of fluorine atoms, which impart distinct electronic properties and enhance its reactivity compared to its chloro and bromo analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H13Cl2F2N3 |
|---|---|
Poids moléculaire |
284.13 g/mol |
Nom IUPAC |
(1S)-1-(4,6-difluoro-1H-benzimidazol-2-yl)-N-methylethanamine;dihydrochloride |
InChI |
InChI=1S/C10H11F2N3.2ClH/c1-5(13-2)10-14-8-4-6(11)3-7(12)9(8)15-10;;/h3-5,13H,1-2H3,(H,14,15);2*1H/t5-;;/m0../s1 |
Clé InChI |
GKAOCYOIHOWVJI-XRIGFGBMSA-N |
SMILES isomérique |
C[C@@H](C1=NC2=C(N1)C=C(C=C2F)F)NC.Cl.Cl |
SMILES canonique |
CC(C1=NC2=C(N1)C=C(C=C2F)F)NC.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-1-[(4-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene](/img/structure/B13469690.png)
![rac-(1R,6R,8R)-8-(tert-butoxy)-2-oxa-5-azabicyclo[4.2.0]octane](/img/structure/B13469692.png)
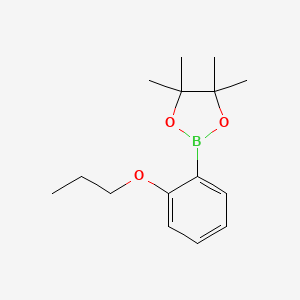
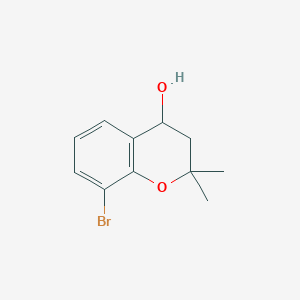
![1-(4-Bromophenoxy)-3-[(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)amino]propan-2-ol](/img/structure/B13469712.png)

![tert-butyl N-{2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B13469722.png)
![Rac-methyl (1s,3s)-3-hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate](/img/structure/B13469724.png)

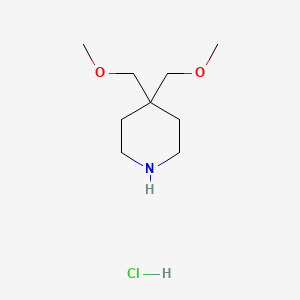
![[4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol hydrochloride](/img/structure/B13469739.png)
![1-[6-(Difluoromethyl)-5-methylpyridin-2-yl]methanamine dihydrochloride](/img/structure/B13469745.png)
